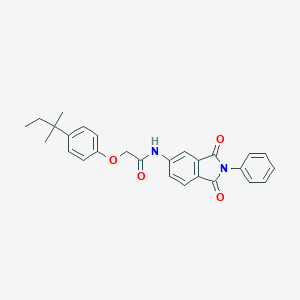
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has been used to investigate different biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune responses, and its inhibition by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A leads to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for the investigation of the specific role of NF-κB in different biological processes. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in scientific research. One potential application is in the development of new therapies for inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the study of the gut microbiome. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to inhibit the growth of certain bacteria, and further research is needed to determine its potential as a tool for studying the gut microbiome.
Métodos De Síntesis
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is a multistep process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 4-tert-pentylphenol and chloroacetyl chloride to form 4-tert-pentylphenyl chloroacetate. This intermediate is then reacted with sodium hydroxide to form 4-tert-pentylphenoxyacetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)amine to form N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been used in various scientific research studies to investigate different biochemical and physiological processes. One of the most significant applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is in the study of inflammation and immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has also been used in the study of cancer and has been shown to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C27H26N2O4 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-(1,3-dioxo-2-phenylisoindol-5-yl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H26N2O4/c1-4-27(2,3)18-10-13-21(14-11-18)33-17-24(30)28-19-12-15-22-23(16-19)26(32)29(25(22)31)20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Clave InChI |
FCVNVGIFQJKNNW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)

